

The Discovery and Chemical Synthesis of YE120: A Potent GPR35 Agonist

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of **YE120**, a potent agonist of the G protein-coupled receptor 35 (GPR35). **YE120**, chemically identified as 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile, was identified through a high-throughput screening campaign utilizing a dynamic mass redistribution (DMR) assay. This document details the experimental protocols for the key assays used in its discovery and characterization, presents its biological activity data in a structured format, and outlines its known signaling pathways. While a detailed, step-by-step chemical synthesis protocol is not publicly available, the general synthetic strategy is described. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery who are interested in GPR35 and its agonists.

Discovery of YE120

YE120 was identified as a potent GPR35 agonist through a screening of a compound library using a dynamic mass redistribution (DMR) assay with the native human colon carcinoma cell line HT-29, which endogenously expresses GPR35.[1][2][3][4] The discovery of **YE120** and a series of related 2-(4-methylfuran-2(5H)-ylidene)malononitrile derivatives provided a novel chemical scaffold for the development of GPR35-targeted therapeutics.[1][2][3][4] The agonist activity of **YE120** at GPR35 was further confirmed through several orthogonal assays, including



β-arrestin translocation assays, receptor internalization studies, and GPR35 knockdown experiments using RNA interference.[1][2][3][4]

Biological Activity

YE120 exhibits high potency as a GPR35 agonist. The quantitative biological activity data for **YE120** is summarized in the table below.

Assay Type	Cell Line	Parameter	Value	Reference(s)
Dynamic Mass Redistribution (DMR)	HT-29	EC50	32.5 ± 1.7 nM	[1][3]
β-Arrestin Translocation (Tango)	U2OS	EC50	10.2 μΜ	[1][3]

Chemical Synthesis

A detailed, step-by-step protocol for the chemical synthesis of **YE120** is not explicitly available in the public domain. However, the discovery publication outlines the general synthetic route for the 2-(4-methylfuran-2(5H)-ylidene)malononitrile series of compounds.[5] The synthesis involves the reaction of an appropriate α-ketol with two equivalents of malononitrile under basic conditions.[5] The proposed reaction mechanism begins with a Knoevenagel condensation, followed by an intramolecular cyclization where the hydroxyl group attacks one of the nitrile groups to form an iminolactone intermediate. This intermediate then reacts with a second molecule of malononitrile to yield the final product.[5]

General Synthetic Scheme:

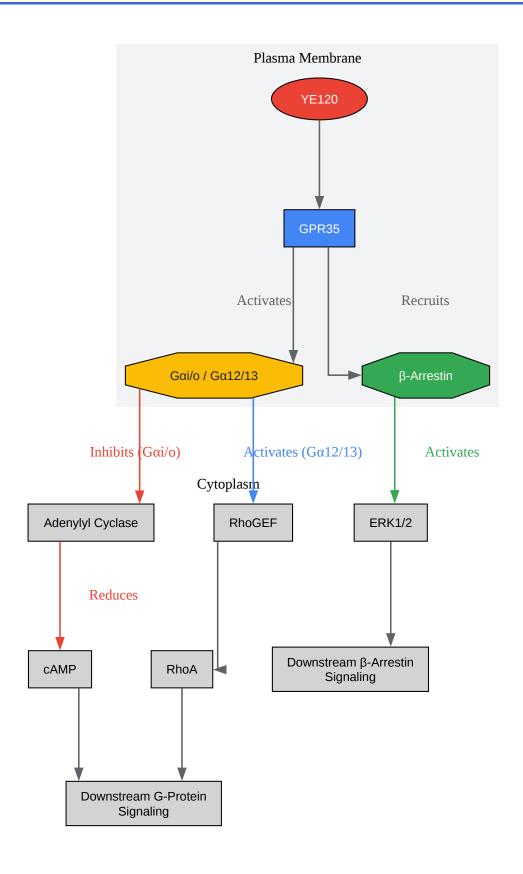
- Step 1: Synthesis of the precursor α -ketol, 1-(3,4-dichlorophenyl)-1-hydroxy-1-methylpropan-2-one. The specific protocol for this step is not detailed in the available literature.
- Step 2: Condensation of the α -ketol with malononitrile. The α -ketol is reacted with two equivalents of malononitrile in the presence of a base to yield **YE120**.[5]



Signaling Pathways

GPR35 is known to signal through multiple downstream pathways, primarily involving G α i/o, G α 12/13, and β -arrestin.[6][7] Upon activation by an agonist such as **YE120**, GPR35 can initiate a cascade of intracellular events. The G α i/o pathway typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[6][7] The G α 12/13 pathway is associated with the activation of RhoGEFs and the subsequent regulation of the actin cytoskeleton.[6][7] Furthermore, agonist binding to GPR35 promotes the recruitment of β -arrestin, which not only desensitizes the G-protein-mediated signaling but also initiates its own signaling cascades, including the activation of MAP kinases like ERK1/2.[6][7]





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GPR35 Signaling Pathways Activated by YE120.



Experimental Protocols Dynamic Mass Redistribution (DMR) Assay

The DMR assay is a label-free technology that measures the redistribution of cellular mass in response to receptor activation.[1][2][8][9][10]

Materials:

- HT-29 cells
- Cell culture medium (e.g., McCoy's 5A with 10% FBS)
- 384-well sensor microplates
- DMR instrument (e.g., Corning Epic® system)
- YE120 and other test compounds
- Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

- Cell Seeding: Seed HT-29 cells into 384-well sensor microplates at a density that allows for the formation of a confluent monolayer overnight.
- Cell Culture: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
- Assay Preparation: Prior to the assay, wash the cells with assay buffer and allow them to equilibrate in the DMR instrument for at least 1 hour.
- Compound Preparation: Prepare serial dilutions of YE120 and other test compounds in assay buffer.
- Assay Execution:
 - Establish a baseline reading for a few minutes.
 - Add the compound solutions to the cell plates.



- Record the DMR signal in real-time for a desired duration (e.g., 1-2 hours).
- Data Analysis: The change in wavelength (in picometers) is plotted against time. The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

β-Arrestin Translocation Assay (Tango Assay)

This assay measures the recruitment of β -arrestin to the activated GPCR, which is a hallmark of receptor activation and subsequent desensitization.[11][12][13][14][15]

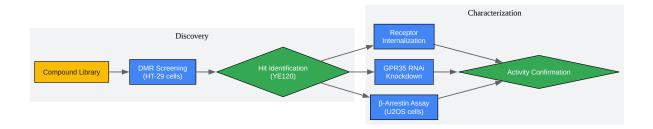
Materials:

- U2OS cell line stably expressing a GPR35-fusion protein and a β-arrestin-fusion protein (as per the Tango™ GPCR Assay System)
- Cell culture medium (e.g., DMEM with 10% FBS)
- · White, clear-bottom 384-well plates
- YE120 and other test compounds
- · Assay buffer
- Luminescent substrate for the reporter enzyme

Procedure:

- Cell Seeding: Seed the engineered U2OS cells into 384-well plates and incubate overnight.
- Compound Addition: Add serial dilutions of YE120 and other test compounds to the wells.
- Incubation: Incubate the plates for a specified period (e.g., 6-24 hours) to allow for reporter gene expression.
- Signal Detection: Add the luminescent substrate to the wells and measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal is proportional to the extent of β -arrestin recruitment. The EC50 values are calculated from the dose-response curves.





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